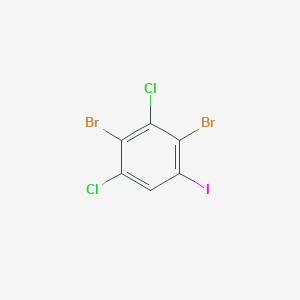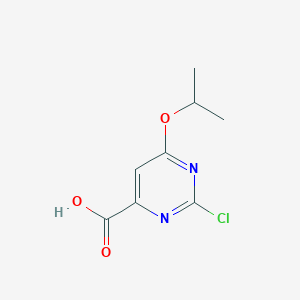![molecular formula C8H9N3O2 B15362314 6,7-Dimethyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B15362314.png)
6,7-Dimethyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione is a heterocyclic organic compound characterized by its pyrimidinedione structure with two methyl groups at the 6th and 7th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of a suitable pyrrole derivative with a diketone in the presence of a catalyst, followed by cyclization and subsequent methylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and choice of solvent, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, 6,7-Dimethyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione serves as a versatile intermediate for the synthesis of more complex molecules
Biology: This compound has shown potential biological activities, including anti-inflammatory and anticancer properties. Research is ongoing to explore its mechanisms of action and potential therapeutic applications.
Medicine: Due to its biological activities, this compound is being investigated for its use in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for treating various diseases.
Industry: In the chemical industry, this compound is used as a building block for the synthesis of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism by which 6,7-Dimethyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in the inflammatory response. Further research is needed to fully elucidate its mechanisms of action.
Comparison with Similar Compounds
Pyrrolopyrimidines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Pyrimidinediones: Other pyrimidinediones with different substituents may exhibit similar biological activities but with varying potencies and specificities.
Uniqueness: 6,7-Dimethyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione stands out due to its specific substitution pattern, which influences its reactivity and biological activity. Its unique structure allows for selective interactions with biological targets, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C8H9N3O2 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
6,7-dimethyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9N3O2/c1-3-4(2)9-6-5(3)10-8(13)11-7(6)12/h9H,1-2H3,(H2,10,11,12,13) |
InChI Key |
SGGRCDWTISYPFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1NC(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-11-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B15362236.png)
![4-(1-Tetrahydropyran-4-ylpyrrolo[2,3-c]pyridin-3-yl)pyridin-2-amine](/img/structure/B15362246.png)
![(1R,3R,4S)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B15362251.png)
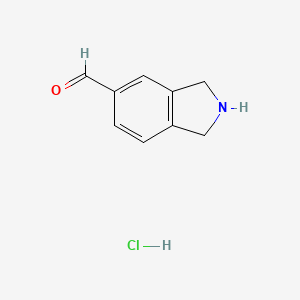
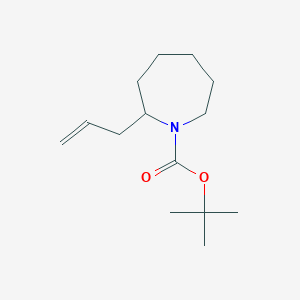
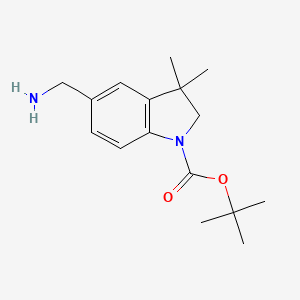
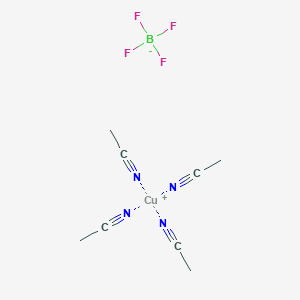
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methyl-4-oxo-2-thioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl benzoate](/img/structure/B15362275.png)

![4-Amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride](/img/structure/B15362286.png)
![Methyl (4AR,7AS)-1,2,3,4,5,6,7,7A-octahydrocyclopenta[B]pyridine-4A-carboxylate](/img/structure/B15362291.png)
